[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
CAS No.: 1396759-29-7
Cat. No.: VC2727173
Molecular Formula: C8H16Cl2N2S
Molecular Weight: 243.2 g/mol
* For research use only. Not for human or veterinary use.
![[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride - 1396759-29-7](/images/structure/VC2727173.png)
CAS No. | 1396759-29-7 |
---|---|
Molecular Formula | C8H16Cl2N2S |
Molecular Weight | 243.2 g/mol |
IUPAC Name | 2-(4-propan-2-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C8H14N2S.2ClH/c1-6(2)7-5-11-8(10-7)3-4-9;;/h5-6H,3-4,9H2,1-2H3;2*1H |
Standard InChI Key | WMILCPGLUOMVQF-UHFFFAOYSA-N |
SMILES | CC(C)C1=CSC(=N1)CCN.Cl.Cl |
Canonical SMILES | CC(C)C1=CSC(=N1)CCN.Cl.Cl |
Chemical Properties and Structure
Basic Chemical Identity
[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 1396759-29-7 |
Molecular Formula | C8H16Cl2N2S |
Molecular Weight | 243.2 g/mol |
IUPAC Name | 2-(4-propan-2-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C8H14N2S.2ClH/c1-6(2)7-5-11-8(10-7)3-4-9;;/h5-6H,3-4,9H2,1-2H3;2*1H |
Standard InChIKey | WMILCPGLUOMVQF-UHFFFAOYSA-N |
SMILES | CC(C)C1=CSC(=N1)CCN.Cl.Cl |
Structural Analysis
The molecular architecture of [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride can be dissected into three key components:
-
A 1,3-thiazole heterocyclic core containing nitrogen and sulfur atoms at positions 3 and 1, respectively
-
An isopropyl substituent at the 4-position of the thiazole ring
-
An ethylamine side chain at the 2-position of the thiazole ring, converted to a dihydrochloride salt
The thiazole ring provides a rigid, planar scaffold that positions the functional groups in specific spatial orientations, critical for molecular recognition in biological systems. The isopropyl group at position 4 enhances the lipophilicity of the compound, while the ethylamine side chain at position 2 presents a site for hydrogen bonding and ionic interactions. The dihydrochloride salt formation significantly improves the water solubility of the compound compared to its free base form.
Synthesis Methods
Hantzsch Thiazole Synthesis
This classic approach involves condensation between α-haloketones and thioureas or thioamides. For the target compound, an appropriately substituted α-bromoketone containing an isopropyl group could be reacted with a thioamide bearing a protected ethylamine functionality .
Thiazoline Formation and Oxidation
Another potential route involves the formation of a thiazoline intermediate followed by oxidation to the thiazole. This approach is evidenced in related syntheses where thiazoline intermediates are treated with oxidizing agents such as BrCCl3 and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
The final steps typically involve deprotection of the amine group and conversion to the dihydrochloride salt using HCl in an appropriate solvent such as diethyl ether or methanol.
Biological Activity and Applications
Pharmacokinetic Properties
The biological activity of [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is enhanced by the presence of the isopropyl group, which increases its lipophilicity and ability to penetrate biological membranes. This makes it potentially more effective in certain applications compared to similar compounds lacking this substituent.
Building Block in Medicinal Chemistry
As a building block, this compound can be incorporated into larger molecules to create drug candidates with enhanced pharmacological properties. The thiazole moiety serves as a scaffold that can orient functional groups in specific spatial arrangements, which is crucial for molecular recognition by biological targets .
Comparative Analysis with Similar Compounds
Structural Analogues and Their Properties
Table 2: Comparison of [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride with related compounds
Compound | Molecular Formula | Key Structural Difference | Potential Impact on Activity |
---|---|---|---|
2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride | C5H10Cl2N2S | Lacks isopropyl group at position 4 | Reduced lipophilicity, potentially lower membrane penetration |
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride | C7H14Cl2N2S | Ethyl at position 2, ethylamine at position 4 | Different electronic distribution and spatial orientation of functional groups |
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride | C5H10ClN3S | Different heterocyclic core (thiadiazole vs. thiazole), shorter carbon chain | Altered hydrogen bonding pattern and electronic properties |
Structure-Activity Relationships
The positioning of the isopropyl group at the 4-position of the thiazole ring in [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride likely affects:
-
Steric properties: The bulky isopropyl group can influence the compound's fit into binding pockets of target proteins.
-
Electronic distribution: The electron-donating nature of the isopropyl group modifies the electronic properties of the thiazole ring, potentially altering interactions with biological targets.
-
Metabolic stability: The isopropyl group may protect the thiazole ring from certain metabolic transformations, potentially extending the compound's half-life in biological systems.
Chemical Reactions and Transformations
Reactivity Profile
[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is likely to undergo various reactions characteristic of thiazoles and primary amines:
-
Nucleophilic substitution: The primary amine group can participate in reactions with electrophiles such as acid chlorides, anhydrides, and aldehydes.
-
Coupling reactions: The amine functionality makes it suitable for peptide coupling reactions and other amide bond formations, allowing integration into larger molecular structures.
-
Salt formation: The dihydrochloride salt can be converted to the free base or other salt forms, modifying solubility and pharmacokinetic properties.
Stability Considerations
The stability of [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride under various conditions is an important consideration for both synthetic applications and potential therapeutic use:
-
pH stability: As a dihydrochloride salt, the compound is likely stable at acidic to neutral pH but may be sensitive to strongly basic conditions.
-
Thermal stability: Thiazole rings generally exhibit good thermal stability, but specific data for this compound would require thermal analysis studies.
-
Photostability: Thiazole derivatives can sometimes be sensitive to light, particularly UV radiation, potentially requiring storage in amber containers.
Research and Industrial Applications
Current Research Focus
Current research involving [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride and related thiazole derivatives focuses on:
-
Drug discovery: Integration into larger molecular structures to create potential therapeutic agents, particularly in the areas of antimicrobial and anticancer research.
-
Structure-activity relationship studies: Systematic modification of the thiazole scaffold to understand the impact of various substituents on biological activity.
-
Synthetic methodology development: Exploration of new, more efficient synthetic routes to thiazole derivatives with specific substitution patterns .
Industrial Relevance
In industrial settings, the production of [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume